![molecular formula C20H23ClN2O4 B2669172 Fmoc-D-Orn-OH.HCl CAS No. 1820569-07-0](/img/structure/B2669172.png)
Fmoc-D-Orn-OH.HCl
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Description
Fmoc-D-Orn(Boc)-OH is a reagent used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It is a standard building block for the introduction of D-ornithine amino-acid residues by Fmoc SPPS . The product has a molar mass of 454.52 g/mol .
Synthesis Analysis
Fmoc-D-Orn(Boc)-OH is used in solid-phase peptide synthesis (SPPS), a method used to chemically synthesize peptides . In this method, the peptide chain is assembled step-by-step in a specific order. The process involves the repetitive coupling and deprotection cycles until the desired sequence is obtained .Molecular Structure Analysis
The molecular formula of Fmoc-D-Orn(Boc)-OH is C25H30N2O6 . The InChI key, which is a unique identifier for chemical substances, is JOOIZTMAHNLNHE-OAQYLSRUSA-N .Chemical Reactions Analysis
The chemical reactions involving Fmoc-D-Orn(Boc)-OH are typically those associated with peptide synthesis. This includes coupling reactions to form peptide bonds and deprotection reactions to remove the Fmoc group .Physical And Chemical Properties Analysis
Fmoc-D-Orn(Boc)-OH appears as a white to off-white powder . It is clearly soluble in DMF .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H/t18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQRWUUJPISQG-GMUIIQOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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